Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18684365
InChI: InChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol

Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate

CAS No.:

Cat. No.: VC18684365

Molecular Formula: C21H23ClN2O4

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate -

Specification

Molecular Formula C21H23ClN2O4
Molecular Weight 402.9 g/mol
IUPAC Name ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26)
Standard InChI Key GEPJJHZRPUCYKQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate, reflects its three primary components:

  • A piperidine ring substituted at the 4-position with a 2-chlorophenoxy group.

  • A carboxamide bridge linking the piperidine nitrogen to the benzoate moiety.

  • An ethyl ester at the benzoate’s carboxyl group.

The canonical SMILES representation (CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl) highlights its conformational flexibility, with rotational freedom at the piperidine-arylether and carboxamide linkages.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H23ClN2O4\text{C}_{21}\text{H}_{23}\text{ClN}_2\text{O}_4
Molecular Weight402.9 g/mol
XLogP34.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds7

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is publicly documented, its structure suggests a multi-step approach analogous to related piperidine derivatives. A plausible route involves:

  • Piperidine Functionalization:

    • Substitution of 4-hydroxypiperidine with 2-chlorophenol via Mitsunobu or nucleophilic aromatic substitution, as demonstrated in the synthesis of 3-(4-chlorophenoxy)piperidine .

    • Example reaction:

      Piperidine-OH + 2-chlorophenolDEAD, PPh34-(2-chlorophenoxy)piperidine\text{Piperidine-OH + 2-chlorophenol} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(2-chlorophenoxy)piperidine}
  • Carboxamide Formation:

    • Coupling 4-(2-chlorophenoxy)piperidine with 3-aminobenzoic acid ethyl ester using carbodiimide-based agents (e.g., EDC/HOBt).

  • Purification:

    • Chromatographic separation (e.g., silica gel with ethyl acetate/n-heptane gradients) and recrystallization .

Challenges in Synthesis

  • Steric Hindrance: The ortho-chloro substituent on the phenoxy group may impede reaction kinetics during piperidine functionalization.

  • Amide Bond Stability: Hydrolytic degradation risks necessitate anhydrous conditions and low-temperature handling.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Poor (<1 mg/mL at 25°C), typical of ester-containing aromatics.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (ester and amide) and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}.

  • NMR:

    • 1H^1\text{H}: δ 1.3 ppm (ethyl CH3_3), δ 4.2 ppm (ethyl CH2_2), δ 6.8–7.8 ppm (aromatic protons).

    • 13C^{13}\text{C}: δ 165 ppm (ester C=O), δ 155 ppm (amide C=O).

Hypothetical Pharmacological Applications

Mechanistic Analogies

The compound’s structural motifs align with known bioactive agents:

  • Piperidine Derivatives: Neurological targets (e.g., sigma receptors, opioid receptors) .

  • Chlorophenoxy Groups: Anti-inflammatory and analgesic activity via COX-2 inhibition.

  • Aryl Carboxamides: Kinase inhibition and apoptosis induction in cancer models .

TargetAssociated ActivityStructural Rationale
Sigma-1 ReceptorNeuroprotection, analgesiaPiperidine scaffold similarity
COX-2Anti-inflammatoryChlorophenoxy motif
Retinol-Binding Protein 4Metabolic regulationCarboxamide linkage

In Silico Predictions

  • Molecular Docking: Preliminary simulations suggest moderate affinity (Kd1050μMK_d \approx 10–50 \mu\text{M}) for sigma-1 receptors and COX-2.

  • ADMET Profile:

    • High plasma protein binding (>90%) due to lipophilicity.

    • CYP3A4-mediated metabolism predicted, with potential reactive metabolites.

Future Directions

Research Priorities

  • Target Validation: High-throughput screening against neurological and inflammatory targets.

  • SAR Optimization:

    • Ethyl ester → carboxylic acid bioisosteres to enhance solubility.

    • Chlorophenoxy → fluorinated analogs for metabolic stability.

  • In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and brain penetration.

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